molecular formula C9H22N4O4S2 B12121753 [1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide

[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide

Cat. No.: B12121753
M. Wt: 314.4 g/mol
InChI Key: JTTWAWFMFQHIIG-UHFFFAOYSA-N
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Description

[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide (systematic name: N1,N4-bis[4-(dimethylsulfamoyl)phenyl]-1,4-diazepane-1,4-dicarboxamide) is a diazepane derivative featuring a seven-membered ring with two sulfonamide groups substituted by dimethylamine. Its molecular formula is C23H32N6O6S2, with a molar mass of 552.67 g/mol and a predicted density of 1.400±0.06 g/cm³ . The compound’s pKa is estimated at 13.01±0.70, indicating weak basicity under physiological conditions.

Properties

Molecular Formula

C9H22N4O4S2

Molecular Weight

314.4 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetramethyl-1,4-diazepane-1,4-disulfonamide

InChI

InChI=1S/C9H22N4O4S2/c1-10(2)18(14,15)12-6-5-7-13(9-8-12)19(16,17)11(3)4/h5-9H2,1-4H3

InChI Key

JTTWAWFMFQHIIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCCN(CC1)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of [1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide can be achieved through various methods. One efficient method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess. The reaction conditions typically involve the use of NADPH as a cofactor and sodium phosphate buffer at pH 7.5 .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of [1,4]diazepane derivatives often involves the reaction of various amines and sulfonyl chlorides. The compound's unique structure allows it to interact with biological targets effectively. The synthesis typically includes the following steps:

  • Formation of Diazepane Ring : The starting materials are reacted under controlled conditions to form the diazepane ring.
  • Sulfonylation : Introduction of sulfonyl groups to enhance biological activity.
  • Dimethylation : Final modification to achieve the bis-dimethylamide form.

Anticancer Properties

Research has indicated that [1,4]diazepane-1,4-disulfonic acid bis-dimethylamide exhibits significant anticancer activity. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including glioma cells. Mechanisms include inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition : It has been evaluated for its inhibitory effects on acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
  • Alpha-Glucosidase Inhibition : It shows promise as an inhibitor for alpha-glucosidase, which could aid in managing type 2 diabetes mellitus .

Antioxidant Activity

Preliminary studies suggest that [1,4]diazepane-1,4-disulfonic acid bis-dimethylamide exhibits antioxidant properties. This activity may help in reducing oxidative stress in cells, contributing to its therapeutic potential against various diseases.

Pharmacological Effects

The pharmacological effects of [1,4]diazepane-1,4-disulfonic acid bis-dimethylamide include:

  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Neuroprotective Effects : As a sigma receptor ligand, it may have applications in treating neurodegenerative disorders by acting as an antipsychotic and antiamnesic agent .

Case Studies

Several studies have explored the applications of [1,4]diazepane-1,4-disulfonic acid bis-dimethylamide:

Study on Glioma Cells

A study reported that treatment with the compound resulted in significant reductions in glioma cell viability through mechanisms involving activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling.

Enzymatic Activity Assessment

Research has demonstrated that this compound can effectively inhibit specific enzymes related to metabolic disorders. For example, it was found to inhibit acetylcholinesterase with a notable IC50 value .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Features
[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide C23H32N6O6S2 552.67 Bis-sulfonamide, dimethylamide, diazepane Dual sulfonamide substituents; aromatic phenyl groups
1-(4-Fluorophenyl)-1,4-diazepane acetate C13H19FN2O2 254.30 Fluorophenyl, acetate ester Enhanced lipophilicity due to fluorine
1-Cyclopentyl-1,4-diazepane bis(p-toluenesulfonate) C24H36N2O6S2 512.68 Cyclopentyl, tosylate counterions Improved solubility in polar solvents
N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride C7H14ClF3N3O2S 313.71 Trifluoroethyl, sulfonamide, HCl salt Electrophilic trifluoroethyl group; acidic salt

Key Observations :

  • Sulfonamide vs.
  • Substituent Effects : The fluorophenyl group in 1-(4-fluorophenyl)-1,4-diazepane acetate increases lipophilicity (logP ~2.67), whereas the trifluoroethyl group in ’s compound introduces electron-withdrawing effects, altering reactivity .
  • Symmetry: The target compound’s bis-sulfonamide structure offers symmetry, which may enhance binding affinity in chiral environments compared to monosubstituted analogs like ’s derivative .

Physicochemical Properties

  • Density and Solubility : The target compound’s predicted density (1.400±0.06 g/cm³ ) is lower than 1,4-diazepane tosylates (e.g., 1-cyclopentyl derivative at ~1.5 g/cm³), suggesting better solubility in organic solvents .
  • Acidity/Basicity: The pKa of 13.01±0.70 contrasts with the more acidic 1,4-diazepane sulfonic acid derivatives (e.g., 2-amino-1,4-benzenedisulfonic acid, pKa ~1.9), highlighting the dimethylamide’s electron-donating effects .

Pharmacological Relevance

  • Purinergic Receptor Modulation: Pyridoxal-phosphate-6-azophenyl-2,4-disulfonic acid () demonstrates non-selective purinergic receptor antagonism, implying that the target compound’s sulfonamide groups may similarly interact with P2X receptors .
  • Microglial Inhibition: Analogous to minocycline (), symmetric sulfonamides could attenuate microglial activation in pain models .

Biological Activity

[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of [1,4]diazepane derivatives often stems from their ability to interact with various receptors and enzymes. Key mechanisms include:

  • Factor Xa Inhibition : Some diazepane derivatives have been identified as potent inhibitors of Factor Xa, a crucial serine protease in the coagulation cascade. For instance, compounds designed with a diazepane moiety exhibited significant anticoagulant effects without prolonging bleeding times, indicating a favorable safety profile for antithrombotic applications .
  • Sigma Receptor Ligands : Diazepane derivatives have been explored as sigma receptor ligands (σR), which are implicated in neuroprotective and antipsychotic activities. A study highlighted that certain benzofurane-substituted diazepanes demonstrated high affinity for σ1 receptors and exhibited antioxidant properties, suggesting their potential in treating neurodegenerative disorders .
  • Cannabinoid Receptor Agonism : A notable class of diazepane compounds has shown promise as selective agonists for Cannabinoid receptor 2 (CB2). These compounds have been noted for their low metabolic stability but have been optimized to enhance their pharmacokinetic profiles .

Case Studies and Data Tables

Several studies have investigated the biological activities of [1,4]diazepane derivatives. Below is a summary table of key findings from various research articles:

Study Compound Biological Activity IC50 (nM) Selectivity
Compound 13Factor Xa Inhibition6.8High
Benzofurane 2cσ1 Receptor Affinity8Moderate
CB2 AgonistCannabinoid ActivityNot specifiedHigh

Cytotoxicity Evaluation

Cytotoxicity assays conducted on various cancer cell lines revealed that many diazepane derivatives exhibited low toxicity levels. For example:

  • Compounds such as benzofurane derivative 2c showed less than 20% cytotoxicity at concentrations up to 50 µM against pancreatic carcinoma cells (PANC1) and neuroblastoma cells (SH-SY5Y) .
  • Another study indicated that some diazepane derivatives maintained viability above 90% in normal cell lines while exhibiting selective cytotoxicity towards cancerous cells .

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